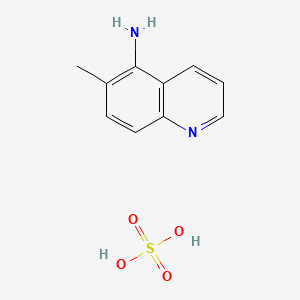
1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione typically involves the reaction of anthranilamide with substituted aldehydes or ketones in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as 2,2,2-trifluoroethanol . The general reaction scheme is as follows:
Step 1: Anthranilamide reacts with the substituted aldehyde or ketone to form an intermediate.
Step 2: The intermediate undergoes cyclization to form the quinazoline ring.
Step 3: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the o-tolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学研究应用
1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with various molecular targets and pathways:
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2,3-disubstituted quinazolinones share a similar core structure but differ in their substituents.
Tolyl-Substituted Compounds: Compounds with tolyl groups, such as tolyl sulfonates, have similar hydrophobic and nonpolar properties.
Uniqueness
1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione is unique due to the presence of both the quinazoline ring and the o-tolyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
90070-89-6 |
|---|---|
分子式 |
C15H14N2S |
分子量 |
254.4 g/mol |
IUPAC 名称 |
1-(2-methylphenyl)-2,3-dihydroquinazoline-4-thione |
InChI |
InChI=1S/C15H14N2S/c1-11-6-2-4-8-13(11)17-10-16-15(18)12-7-3-5-9-14(12)17/h2-9H,10H2,1H3,(H,16,18) |
InChI 键 |
RDTZGAJCZTUNGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2CNC(=S)C3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11858416.png)





![5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one](/img/structure/B11858443.png)
![7-(cyclohexylamino)-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B11858450.png)

